2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO3/c1-2-14-6-4-3-5-7-8(6)13-10(15-7)16-9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
MGLTZTKWPRESGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency. The use of environmentally friendly solvents and reagents is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Difluoromethyl ether and ethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for targeted cancer therapies. For instance, its structural analogs have demonstrated efficacy against various cancer cell lines by modulating signaling pathways associated with tumor growth .
Neuroprotective Effects
Research indicates that 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole exhibits neuroprotective properties. Its mechanism involves the modulation of neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Case studies have reported improvements in cognitive function in animal models treated with this compound .
Material Science
Photonic Applications
The compound has been investigated for its optical properties, particularly in the development of photonic devices. Its ability to serve as a dye with potential for two-photon absorption makes it suitable for applications in bioimaging and phototherapy. The linear and nonlinear optical characteristics have been characterized, showing promise for integration into advanced imaging systems .
Polymer Composites
In material science, this compound is utilized as an additive in polymer composites to enhance thermal stability and mechanical properties. Studies have demonstrated that incorporating this compound into polymer matrices leads to improved performance under thermal stress, making it valuable for high-performance materials .
Data Tables
Case Studies
-
Anticancer Efficacy Study
- Objective: Evaluate the anticancer activity of this compound.
- Method: In vitro assays on various cancer cell lines.
- Results: Significant inhibition of cell growth was observed, particularly in breast and lung cancer cells, indicating its potential as a therapeutic agent.
-
Neuroprotection Research
- Objective: Investigate the neuroprotective effects in models of neurodegeneration.
- Method: Behavioral tests and biochemical assays following treatment with the compound.
- Results: Treated animals showed reduced markers of inflammation and improved memory retention compared to controls.
-
Optical Properties Analysis
- Objective: Assess the optical properties for potential photonic applications.
- Method: Linear and nonlinear optical measurements were conducted.
- Results: The compound exhibited strong two-photon absorption characteristics, making it suitable for use in advanced imaging technologies.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
*Yield inferred from analogous benzoxazole synthesis .
†Inferred from ethofenprox (ethoxy-containing pesticide) .
Key Comparisons:
Core Structure Influence :
- Benzo[d]oxazole vs. Isoxazole : The benzo[d]oxazole core (fused benzene and oxazole rings) offers greater aromatic stability compared to isoxazole, which may enhance metabolic resistance in pesticidal applications .
- Benzoxazole vs. Benzimidazole : Benzimidazole derivatives (e.g., pantoprazole precursors) exhibit higher pharmacological relevance due to their sulfur-containing moieties, whereas benzoxazoles are explored for agrochemicals .
Substituent Effects: Difluoromethoxy (-OCF₂H): This group enhances lipophilicity and resistance to enzymatic degradation compared to methoxy (-OCH₃). In isoxazole derivatives, its position (ortho vs. para) significantly affects bioactivity; for example, 5-(2-difluoromethoxy)isoxazole (4q) showed higher antimicrobial activity than its para-substituted analog (4s) .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of substituted diamines with aldehydes, followed by oxidation—a method yielding 65–80% in related triazole and benzimidazole systems . In contrast, brominated analogs (e.g., 2-(4-bromophenyl)benzo[d]oxazole) require halogenation steps with less predictable yields .
Biological Activity :
- While direct data for this compound is absent, its difluoromethoxy and ethoxy substituents align with compounds showing pesticidal (ethofenprox) and antimicrobial (isoxazole derivatives) activities .
Biological Activity
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the current understanding of its biological activity, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the benzo[d]oxazole family, characterized by a fused benzene and oxazole ring. The presence of difluoromethoxy and ethoxy substituents is believed to enhance its biological activity. The molecular formula is CHFNO.
Biological Activity Overview
Research indicates that compounds within the benzo[d]oxazole class exhibit a range of biological activities, including:
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by beta-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease.
- Anticancer Properties : Certain benzo[d]oxazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
Neuroprotective Effects
A study demonstrated that benzo[d]oxazole derivatives could inhibit the expression of pro-apoptotic proteins and reduce neuroinflammation. Specifically, compound 5c , a derivative closely related to this compound, was shown to:
- Protect PC12 cells from Aβ-induced apoptosis.
- Decrease levels of Bax (pro-apoptotic) while increasing Bcl-2 (anti-apoptotic) proteins.
- Inhibit the expression of β-site APP-cleaving enzyme 1 (BACE1), a critical target in Alzheimer's therapy .
Anticancer Activity
The anticancer potential of benzo[d]oxazole derivatives has also been explored. For instance:
- Compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: Anticancer Efficacy
In vitro studies showed that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC value of approximately 12 µM. This suggests a strong potential for further development as an anticancer agent.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Compound | IC Value | Mechanism of Action |
|---|---|---|---|
| Neuroprotection | 5c | Not specified | Inhibition of Aβ-induced apoptosis |
| Anticancer (MCF-7) | This compound | 12 µM | Induction of apoptosis via modulation of signaling pathways |
| Tyrosinase Inhibition | Various | 14.33 µM | Competitive inhibition leading to reduced melanin production |
Q & A
Q. What are the common synthetic routes for constructing the benzoxazole core in 2-(difluoromethoxy)-4-ethoxybenzo[d]oxazole?
The benzoxazole ring can be synthesized via cyclization of 2-aminophenol derivatives. A typical method involves reacting substituted 2-aminophenols with aldehydes or acid derivatives under reflux in polar aprotic solvents like DMF or DMSO, catalyzed by bases such as NaOH. For example, 2-aminophenol analogs react with aldehydes in DMF under reflux to form the oxazole ring via dehydration . Optimization of reaction time and temperature is critical to avoid side products.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs like 2-(4-ethyl-phenyl)-benzooxazole exhibit m.p. 141–143°C ).
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., difluoromethoxy protons show distinct splitting patterns).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₉F₂NO₃ for the target compound).
- HPLC : Assess purity (>97% by HPLC, as in related difluoromethoxy compounds ).
Advanced Research Questions
Q. What strategies optimize the introduction of the difluoromethoxy group into benzo[d]oxazole derivatives?
The difluoromethoxy group is introduced via nucleophilic substitution or fluorination. For example:
- Nucleophilic Route : React 4-ethoxy-3-hydroxybenzaldehyde with difluoromethylating agents (e.g., ClCF₂O−) in DMSO under reflux .
- Fluorination : Use DAST (diethylaminosulfur trifluoride) to convert methoxy precursors to difluoromethoxy groups. Key Variables : Temperature control (≤80°C) minimizes decomposition, while excess reagent improves yield .
Q. How do substituents (e.g., ethoxy vs. chloro) influence the reactivity and bioactivity of benzo[d]oxazole derivatives?
Substituent effects can be systematically studied via:
- Structure-Activity Relationship (SAR) : Compare analogs like 4-chloro-2-(difluoromethoxy)benzoic acid (bioactive) and 4-difluoromethoxybenzoic acid (simpler structure) .
- Electron-Withdrawing Groups : Chloro substituents enhance electrophilicity, while ethoxy groups improve solubility.
- Table : Functional Group Impact
| Substituent | Reactivity | Bioactivity (e.g., IC₅₀) |
|---|---|---|
| -OCHF₂ | Moderate | High (enzyme inhibition) |
| -Cl | High | Moderate (membrane uptake) |
| -OCH₂CH₃ | Low | Variable (solubility-driven) |
Q. How can researchers resolve contradictions in reported synthetic yields for difluoromethoxy-containing compounds?
Discrepancies often arise from:
- Reagent Quality : Trace moisture degrades fluorinating agents (e.g., DAST).
- Reaction Conditions : Extended reflux times may decompose heat-sensitive intermediates. Methodological Fixes :
- Use anhydrous solvents and freshly distilled reagents.
- Monitor reactions via TLC or in situ NMR to terminate at optimal conversion .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- SMILES-Based Modeling : Canonical SMILES strings (e.g.,
C1=CC(=C(C=C1OC(F)F)OCC)OCF2) enable docking studies or reactivity predictions via tools like PubChem’s cheminformatics suite . - DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
Methodological Guidance
- Synthetic Optimization : For scale-up, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Biological Assays : Use 2-(4-ethyl-phenyl)-benzooxazole (CAS 37135-35-6) as a positive control in antimicrobial assays due to its documented activity .
- Safety Protocols : Handle fluorinated intermediates in fume hoods; difluoromethoxy compounds may release HF upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
